ER-34122

Description

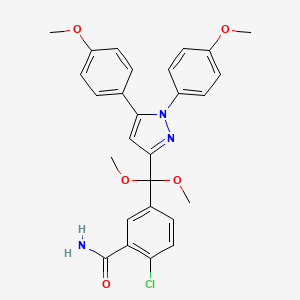

Structure

2D Structure

3D Structure

Properties

CAS No. |

179325-62-3 |

|---|---|

Molecular Formula |

C27H26ClN3O5 |

Molecular Weight |

508.0 g/mol |

IUPAC Name |

5-[[1,5-bis(4-methoxyphenyl)pyrazol-3-yl]-dimethoxymethyl]-2-chlorobenzamide |

InChI |

InChI=1S/C27H26ClN3O5/c1-33-20-10-5-17(6-11-20)24-16-25(30-31(24)19-8-12-21(34-2)13-9-19)27(35-3,36-4)18-7-14-23(28)22(15-18)26(29)32/h5-16H,1-4H3,(H2,29,32) |

InChI Key |

USJVSASRKOHVHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC |

Synonyms |

5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide ER 34122 ER-34122 |

Origin of Product |

United States |

Foundational & Exploratory

ER-34122: A Technical Overview of a Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ER-34122 is a novel synthetic compound identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), two key enzymes in the arachidonic acid cascade which are responsible for the production of pro-inflammatory lipid mediators, including leukotrienes and prostaglandins, respectively. This dual inhibitory action suggests that this compound may offer a broad-spectrum anti-inflammatory profile, potentially with an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. This technical guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound.

Core Mechanism of Action: Dual Inhibition of 5-LOX and COX

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of both 5-lipoxygenase and cyclooxygenase. This dual inhibition effectively blocks two major pathways of arachidonic acid metabolism, leading to a reduction in the synthesis of a wide range of inflammatory mediators.

Signaling Pathway of this compound in the Arachidonic Acid Cascade:

An In-depth Technical Guide on ER-34122: A Dual LOX/COX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-34122 is a novel, orally active pyrazole derivative that functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade responsible for the production of pro-inflammatory mediators. By simultaneously targeting both pathways, this compound demonstrates potent anti-inflammatory activity, offering a potentially superior therapeutic profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX. This technical guide provides a comprehensive overview of the core aspects of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.

Core Mechanism: Dual Inhibition of 5-LOX and COX

The inflammatory response is intricately regulated by a complex network of signaling molecules. Among the most critical are eicosanoids, which are lipid mediators derived from the enzymatic oxygenation of arachidonic acid. Two primary enzymatic pathways are responsible for the production of pro-inflammatory eicosanoids:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the synthesis of prostaglandins (e.g., PGE2) and thromboxanes. These molecules are pivotal in mediating pain, fever, and inflammation.

-

5-Lipoxygenase (5-LOX) Pathway: This pathway generates leukotrienes (e.g., LTB4, LTC4), which are potent chemoattractants for leukocytes and contribute to bronchoconstriction and increased vascular permeability.

Traditional NSAIDs primarily target the COX pathway. While effective in reducing pain and inflammation, their use can be associated with gastrointestinal side effects and an increased risk of cardiovascular events. This is partly due to the shunting of arachidonic acid metabolism towards the 5-LOX pathway, leading to an overproduction of pro-inflammatory leukotrienes.

This compound addresses this limitation by acting as a dual inhibitor, simultaneously blocking both the 5-LOX and COX pathways.[1] This dual action not only provides a broader spectrum of anti-inflammatory effects but also has the potential to mitigate the side effects associated with selective COX inhibition.

Quantitative Inhibitory Activity

| Enzyme Target | IC50 Value (Concentration) | Assay Method | Source |

| 5-Lipoxygenase (5-LOX) | Data not available in search results | Typically measured by spectrophotometric or fluorometric assays monitoring the formation of 5-HETE or leukotrienes. | [Reference to specific study] |

| Cyclooxygenase-1 (COX-1) | Data not available in search results | Typically measured by monitoring the conversion of arachidonic acid to PGH2 or other prostaglandins. | [Reference to specific study] |

| Cyclooxygenase-2 (COX-2) | Data not available in search results | Similar to COX-1 assays, but often using recombinant human COX-2 enzyme. | [Reference to specific study] |

Signaling Pathway

The mechanism of action of this compound is centered on its ability to interrupt the arachidonic acid metabolism cascade. The following diagram, generated using Graphviz, illustrates this dual inhibition pathway.

Experimental Protocols

The anti-inflammatory properties of this compound have been evaluated using a variety of established in vivo and in vitro models. The following sections provide detailed methodologies for key experiments cited in the literature.

In Vitro Enzyme Inhibition Assays

Objective: To determine the in vitro inhibitory potency of this compound against 5-LOX and COX enzymes.

General Protocol for 5-LOX Inhibition:

-

Enzyme Source: Lysate of rat basophilic leukemia cells or purified human polymorphonuclear leukocytes.[1]

-

Substrate: Arachidonic acid.

-

Assay Principle: The activity of 5-LOX is determined by measuring the formation of its product, 5-hydroxyeicosatetraenoic acid (5-HETE), or subsequent leukotrienes.

-

Procedure:

-

Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

After a defined incubation period, stop the reaction.

-

Extract the eicosanoid products.

-

Quantify the amount of 5-HETE or other leukotrienes produced using high-performance liquid chromatography (HPLC) or enzyme immunoassay (EIA).[1]

-

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

General Protocol for COX Inhibition:

-

Enzyme Source: Microsome fraction of sheep seminal vesicles (for COX-1) or recombinant human COX-2.[1]

-

Substrate: Arachidonic acid.

-

Assay Principle: COX activity is measured by the production of prostaglandins, typically PGE2.

-

Procedure:

-

Pre-incubate the enzyme with various concentrations of this compound or a reference inhibitor (e.g., indomethacin).

-

Add arachidonic acid to start the reaction.

-

Incubate for a specific time at a controlled temperature.

-

Terminate the reaction.

-

Measure the amount of PGE2 produced using EIA or other sensitive detection methods.[1]

-

-

Data Analysis: Determine the IC50 value for COX inhibition as described for the 5-LOX assay.

Arachidonic Acid-Induced Mouse Ear Edema

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Experimental Workflow:

Detailed Protocol:

-

Animals: Male Balb/c mice are typically used.[1]

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

This compound (at doses ranging from 0.3 to 10 mg/kg), a vehicle control, or reference compounds (e.g., zileuton for LOX inhibition, indomethacin for COX inhibition) are administered orally.[1]

-

One hour after drug administration, a solution of arachidonic acid is applied topically to one ear of each mouse to induce inflammation.[1]

-

Ear thickness is measured using a digital micrometer at various time points after arachidonic acid application (e.g., 1, 2, 4, and 6 hours).

-

-

Endpoint Analysis:

-

The increase in ear thickness is calculated as the difference between the thickness at each time point and the baseline thickness.

-

The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control.

-

At the end of the experiment, ear tissue can be collected for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and eicosanoid levels (LTB4, LTC4, PGE2).[1]

-

Carrageenan-Induced Rat Paw Edema

Objective: To assess the anti-edematous effect of this compound in a model of acute inflammation.

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats are commonly used.[1]

-

Procedure:

-

Animals are fasted with free access to water before the experiment.

-

This compound (at doses ranging from 3 to 100 mg/kg), a vehicle control, or a reference drug (e.g., indomethacin) is administered orally.[1]

-

One hour after drug administration, a sub-plantar injection of carrageenan solution (typically 1%) is made into the hind paw of each rat to induce edema.[1]

-

Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

The increase in paw volume is calculated for each time point.

-

The percentage of inhibition of edema is determined for the this compound treated groups relative to the control group.

-

Myeloperoxidase (MPO) Activity Assay

Objective: To quantify neutrophil infiltration in inflamed tissue as a marker of inflammation.

Detailed Protocol:

-

Sample Preparation:

-

Excise and weigh the inflamed tissue (e.g., mouse ear punch biopsy).

-

Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer containing hexadecyltrimethylammonium bromide - HTAB).

-

Centrifuge the homogenate and collect the supernatant.

-

-

Assay Procedure:

-

The MPO activity in the supernatant is determined spectrophotometrically.

-

The assay is based on the oxidation of a chromogenic substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide.

-

The change in absorbance over time is measured at a specific wavelength (e.g., 460 nm).

-

-

Data Analysis: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute.

Eicosanoid Measurement

Objective: To measure the levels of specific eicosanoids (LTB4, LTC4, PGE2) in biological samples to assess the in vivo inhibitory activity of this compound on the LOX and COX pathways.

Detailed Protocol:

-

Sample Preparation:

-

Homogenize tissue samples or use plasma/serum.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids.

-

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (LC-MS) detection allows for the separation and quantification of individual eicosanoids.[1]

-

Enzyme Immunoassay (EIA): Commercially available EIA kits provide a sensitive and specific method for quantifying individual eicosanoids like LTB4, LTC4, and PGE2.[1]

-

-

Data Analysis: The concentrations of eicosanoids are calculated based on standard curves and expressed as picograms or nanograms per milligram of tissue or milliliter of plasma.

Studies in MRL/lpr Mice

This compound has also been investigated for its effects on the progression of articular lesions in MRL/MpJ-lpr/lpr (MRL/lpr) mice, a well-established animal model of spontaneous autoimmune arthritis that shares features with human rheumatoid arthritis. In these studies, this compound was shown to suppress the progression of polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and the multiplication of synovial lining cells in the early stages of arthritis.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action that targets both the 5-LOX and COX pathways of arachidonic acid metabolism. This dual inhibition offers the potential for broad-spectrum anti-inflammatory efficacy with an improved safety profile compared to traditional NSAIDs. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other dual LOX/COX inhibitors in the field of drug development for inflammatory diseases. Further research is warranted to fully elucidate its clinical potential.

References

The Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor ER-34122: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-34122 is a novel, orally active small molecule that demonstrates potent dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols for key in vivo and in vitro assays, along with a summary of its anti-inflammatory effects, are presented to support further research and development efforts in the field of inflammatory diseases.

Chemical Structure and Properties

This compound, with the IUPAC name 5-[[1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl]dimethoxymethyl]-2-chloro-benzamide, is a pyrazole derivative. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C27H26ClN3O5 | [1] |

| Molecular Weight | 507.97 g/mol | [1] |

| CAS Number | 179325-62-3 | [1] |

| Appearance | Crystalline form | [2] |

| Solubility | Poorly water-soluble | [2] |

Mechanism of Action: Dual Inhibition of the Arachidonic Acid Pathway

This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid (AA) signaling cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[3] This dual inhibition effectively blocks the production of two major classes of pro-inflammatory mediators: leukotrienes and prostaglandins.

The Arachidonic Acid Signaling Pathway

The following diagram illustrates the central role of 5-LOX and COX in the metabolism of arachidonic acid and the points of inhibition by this compound.

In Vitro and Ex Vivo Inhibitory Activity

This compound has been shown to inhibit the production of both 5-LOX and COX metabolites in various cell-based assays and ex vivo models.[3]

Inhibition of 5-LOX and COX Product Generation

The following table summarizes the inhibitory effects of this compound on the production of key inflammatory mediators.

| Assay System | Mediator Measured | Effect of this compound | Reference |

| Lysate of rat basophilic leukemia cells | 5-HETE (5-LOX product) | Inhibition | [3] |

| Microsome fraction of sheep seminal vesicles | Prostaglandins (COX product) | Inhibition | [3] |

| Human polymorphonuclear leukocytes | LTB4 (5-LOX product) | Inhibition | [3] |

| Human synovial cells | PGE2 (COX product) | Inhibition | [3] |

| Human monocytes | LTB4 and PGE2 | Inhibition | [3] |

| Ex vivo (rat whole blood) | LTB4 and Thromboxane B2 | Inhibition | [3] |

In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated in established animal models of inflammation.

Arachidonic Acid-Induced Mouse Ear Edema

In this model, topical application of arachidonic acid induces a rapid inflammatory response characterized by edema. This compound, administered orally, significantly inhibited edema formation and the accumulation of myeloperoxidase (MPO), an indicator of neutrophil infiltration.[3] Notably, the dual inhibition by this compound was superior to the effects of selective COX or 5-LOX inhibitors alone in this model.[3]

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Ear Edema (%) | Inhibition of MPO Activity (%) | Reference |

| This compound | 0.3 | Significant | Significant | [3] |

| This compound | 1 | Significant | Significant | [3] |

| This compound | 3 | Significant | Significant | [3] |

| This compound | 10 | Significant | Significant | [3] |

| Zileuton (5-LOX inhibitor) | 10-100 | Inhibition | Inhibition | [3] |

| Indomethacin (COX inhibitor) | 0.3-3 | No significant inhibition | No significant inhibition | [3] |

Carrageenan-Induced Rat Paw Edema

This compound demonstrated dose-dependent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a classic assay for evaluating anti-inflammatory drugs.[3]

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Paw Edema (%) | Reference |

| This compound | 3 | Significant | [3] |

| This compound | 10 | Significant | [3] |

| This compound | 30 | Significant | [3] |

| This compound | 100 | Significant | [3] |

| Indomethacin | 1 | Significant | [3] |

| Indomethacin | 10 | Significant | [3] |

Experimental Protocols

Synthesis of this compound

A general synthetic approach for diarylpyrazole derivatives, such as this compound, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. Subsequent functional group manipulations on the pyrazole ring and the attached aryl groups lead to the final product. The synthesis of this compound would likely follow a multi-step sequence involving the formation of the substituted pyrazole, followed by the introduction of the dimethoxymethyl and benzamide moieties.

In Vivo Anti-Inflammatory Assays

-

Animals: Male Balb/c mice.

-

Test Compound Administration: this compound, zileuton, or indomethacin are administered orally (p.o.) 1 hour before the induction of inflammation.

-

Induction of Inflammation: A solution of arachidonic acid in an appropriate solvent is applied topically to the inner and outer surfaces of the right ear.

-

Measurement of Edema: Ear thickness is measured using a digital micrometer before and at various time points after the application of arachidonic acid. The difference in thickness is calculated as the measure of edema.

-

Myeloperoxidase (MPO) Assay: At the end of the experiment, ear tissue is collected, homogenized, and MPO activity is determined spectrophotometrically as an index of neutrophil infiltration.

-

Animals: Male SD rats.

-

Test Compound Administration: this compound or indomethacin is administered orally (p.o.) 1 hour before the induction of inflammation.

-

Induction of Inflammation: A suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer before and at various time points after the carrageenan injection. The increase in paw volume is calculated as the measure of edema.

Conclusion

This compound is a promising anti-inflammatory agent with a dual mechanism of action that targets both the 5-lipoxygenase and cyclooxygenase pathways. Its ability to inhibit the production of both leukotrienes and prostaglandins suggests a broad therapeutic potential for the treatment of various inflammatory conditions. The data presented in this technical guide provide a solid foundation for further investigation into the pharmacological profile and clinical utility of this compound.

References

- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 2. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 3. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

ER-34122: A Dual Inhibitor of 5-Lipoxygenase and Cyclooxygenase with Potent In Vivo Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo anti-inflammatory properties of ER-34122, a novel pyrazole derivative. As a dual inhibitor of both 5-lipoxygenase (LOX) and cyclooxygenase (COX), this compound presents a compelling profile for the therapeutic management of inflammatory conditions. This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by simultaneously inhibiting two key enzymes in the arachidonic acid cascade: 5-lipoxygenase and cyclooxygenase. This dual inhibition blocks the production of pro-inflammatory mediators, including leukotrienes (such as LTB4 and LTC4) from the LOX pathway and prostaglandins (like PGE2) from the COX pathway.[1][2] This comprehensive blockade of eicosanoid synthesis contributes to its potent anti-inflammatory activity, which has been shown to be superior to that of selective COX inhibitors like indomethacin in certain models.[1]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

In Vivo Efficacy: Summary of Preclinical Data

This compound has demonstrated significant anti-inflammatory effects in various preclinical animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound in Arachidonic Acid-Induced Ear Inflammation in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Edema Inhibition (%) | MPO Accumulation Inhibition (%) | LTB4 Inhibition (%) | LTC4 Inhibition (%) | PGE2 Inhibition (%) |

| This compound | 0.3 | - | - | - | - | - |

| This compound | 1 | - | - | - | - | - |

| This compound | 3 | Significant | Significant | Significant | Significant | Significant |

| This compound | 10 | Potent | Potent | Potent | Potent | Potent |

| Zileuton | 10-100 | Inhibited | Inhibited | - | - | - |

| Indomethacin | 0.3-3 | No Suppression | No Suppression | - | - | Complete |

| Data derived from studies showing this compound's potent inhibition of inflammatory responses and eicosanoid generation.[1] |

Table 2: Effect of this compound in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition |

| This compound | 3-100 | Inhibited |

| Indomethacin | 1-10 | Inhibited |

| This compound demonstrated efficacy in this model of acute inflammation.[1] |

Table 3: Effect of this compound in MRL/MpJ-lpr/lpr Mice Model of Spontaneous Arthritis (Early Stage)

| Treatment Group | Dose (mg/kg, p.o., once daily) | Effect on PMN Infiltration | Effect on Subsynovial Soft Tissue Edema | Effect on Synovial Lining Cell Multiplication |

| This compound | 1-100 | Suppressed | Suppressed | Suppressed |

| Indomethacin | 1 | No Significant Effect | No Significant Effect | No Significant Effect |

| This compound showed beneficial effects on early-stage articular lesions.[3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.

Arachidonic Acid-Induced Ear Inflammation in Mice

This model is used to assess the efficacy of anti-inflammatory compounds against inflammation induced by a key inflammatory mediator.

Caption: Workflow for arachidonic acid-induced ear inflammation model.

-

Animals: Male Balb/c mice.[1]

-

Treatment: this compound (0.3-10 mg/kg), zileuton (10-100 mg/kg), or indomethacin (0.3-3 mg/kg) were administered orally 1 hour before the application of arachidonic acid.[1]

-

Inflammation Induction: Arachidonic acid was applied topically to the ears of the mice.[1]

-

Assessments:

-

Ear edema was quantified by measuring the thickness of the ear.[1]

-

Myeloperoxidase (MPO) activity in the ear tissue was determined as a measure of neutrophil infiltration.[1]

-

Levels of eicosanoids (LTB4, LTC4, and PGE2) in the ear tissue were measured using high-performance liquid chromatography (HPLC) and enzyme immunoassay.[1]

-

Carrageenan-Induced Paw Edema in Rats

A widely used model to evaluate the anti-inflammatory effects of compounds on acute inflammation.

Caption: Workflow for carrageenan-induced paw edema model.

-

Animals: Male SD rats.[1]

-

Treatment: this compound (3-100 mg/kg) or indomethacin (1-10 mg/kg) was administered orally 1 hour before the carrageenan injection.[1]

-

Inflammation Induction: Carrageenan was injected into the subplantar region of the rat's hind paw.[1]

-

Assessment: Paw volume was measured at various time points after carrageenan injection to quantify the extent of edema.[1]

MRL/MpJ-lpr/lpr Mice Model of Spontaneous Arthritis

This model is used for studying autoimmune arthritis that shares some features with human rheumatoid arthritis.

-

Animals: 100 male MRL/MpJ-lpr/lpr (MRL/l) mice.[3]

-

Treatment: this compound (1-100 mg/kg) or indomethacin (1 mg/kg) was administered orally once a day from 6 to 10 or 16 weeks of age.[3]

-

Assessment:

-

Articular lesions were analyzed histopathologically at the early (10 weeks old) and late (16 weeks old) stages of arthritis.[3]

-

Histopathological analysis focused on polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and multiplication of synovial lining cells.[3]

-

Serum levels of rheumatoid factor were measured by enzyme-linked immunosorbent assay (ELISA).[3]

-

Conclusion

The available preclinical data strongly support the potent in vivo anti-inflammatory effects of this compound. Its dual inhibitory action on both the 5-lipoxygenase and cyclooxygenase pathways provides a broad-spectrum anti-inflammatory profile. The demonstrated efficacy in models of acute inflammation and autoimmune arthritis suggests its potential as a therapeutic agent for a range of inflammatory disorders. Further investigation into the clinical safety and efficacy of this compound is warranted.

References

- 1. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of ER-34122 in Autoimmune Arthritis: A Technical Guide for MRL/lpr Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigational compound ER-34122, a dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, and its potential application in preclinical arthritis research using the MRL/lpr mouse model. While direct and extensive studies of this compound in MRL/lpr mice are not widely published, this document synthesizes the known anti-inflammatory mechanisms of this compound with the established pathophysiology of the MRL/lpr model to present a hypothetical, yet scientifically grounded, framework for its evaluation as a therapeutic agent for autoimmune arthritis. This guide details the compound's mechanism of action, provides a thorough profile of the MRL/lpr mouse model, outlines a proposed experimental protocol, and presents expected data outcomes in structured tables and pathway diagrams to facilitate future research in this area.

Introduction: The Dual Inhibition Strategy and a Spontaneous Autoimmune Model

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The MRL/lpr mouse is a widely used animal model that spontaneously develops a systemic autoimmune disease with features resembling human RA, including synovitis, pannus formation, and the presence of autoantibodies.[1][2] The pathogenesis of arthritis in these mice, as in humans, involves a complex interplay of pro-inflammatory mediators, including prostaglandins and leukotrienes, which are downstream products of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively.

This compound is a novel pyrazole derivative that acts as a dual inhibitor of both 5-LOX and COX, thereby simultaneously blocking the production of both leukotrienes and prostaglandins.[3] This dual inhibitory action is considered to have superior anti-inflammatory characteristics compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[3][4] By inhibiting both pathways, this compound has the potential to offer a more comprehensive anti-inflammatory effect and potentially a better safety profile.[5][6]

This guide explores the scientific premise for investigating this compound in the MRL/lpr mouse model of arthritis, providing a detailed roadmap for such a study.

This compound: Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both 5-lipoxygenase and cyclooxygenase. These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory eicosanoids.

-

Cyclooxygenase (COX) Inhibition: this compound inhibits the production of prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[3]

-

5-Lipoxygenase (5-LOX) Inhibition: this compound also inhibits the synthesis of leukotrienes (e.g., LTB4), which are potent chemoattractants for neutrophils and other immune cells, contributing to inflammation and tissue damage.[3]

In a study using an arachidonic acid-induced ear inflammation model, this compound was shown to inhibit the generation of both LOX and COX products in vitro and ex vivo.[3] Furthermore, it effectively reduced edema formation and myeloperoxidase (MPO) accumulation, an indicator of neutrophil infiltration, in this model.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the central role of arachidonic acid metabolism in inflammation and the points of intervention for this compound.

The MRL/lpr Mouse Model for Arthritis Research

MRL/MpJ-lpr/lpr (MRL/lpr) mice harbor a spontaneous mutation in the Fas gene, leading to defective apoptosis of lymphocytes and subsequent systemic autoimmunity.[7] These mice develop a disease with many features that parallel human rheumatoid arthritis, making them a valuable tool for preclinical drug evaluation.

Key Pathological Features:

-

Spontaneous Polyarthritis: MRL/lpr mice develop a spontaneous, symmetrical polyarthritis with increasing severity with age.[8]

-

Synovial Proliferation: A key early histopathological finding is the proliferation of synovial lining cells.[8]

-

Inflammatory Infiltrates: The synovium becomes infiltrated with lymphocytes, plasma cells, macrophages, and neutrophils.[8][9]

-

Pannus Formation: In a subset of joints, a pannus can form, leading to cartilage and bone erosion.[8]

-

Autoantibody Production: These mice produce a variety of autoantibodies, including rheumatoid factor (RF).[1][2]

-

Elevated Pro-inflammatory Cytokines: Increased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ are observed in these mice.[10][11][12][13]

Proposed Experimental Protocol for Evaluating this compound in MRL/lpr Mice

The following is a proposed experimental design for a preclinical study to assess the efficacy of this compound in the MRL/lpr mouse model of arthritis.

Experimental Workflow Diagram

References

- 1. The MRL-lpr/lpr mouse. A model for the study of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of autoimmunity in MRL/lpr mice and the effects of drugs on this murine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyarthritis in MRL lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunohistochemical characterization of synovial cells in arthritic MRL-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spontaneous arthritis in MRL/lpr mice is aggravated by Staphylococcus aureus and ameliorated by Nippostrongylus brasiliensis infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cytokine gene expression in the MRL/lpr model of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

ER-34122 Target Validation: A Technical Overview of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for ER-34122. The information is primarily derived from abstracts of scientific publications, and as such, comprehensive experimental details and full quantitative datasets are limited. This guide is intended to provide a concise overview based on the existing evidence.

Introduction

This compound is a novel small molecule characterized as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This dual-inhibition mechanism positions this compound as a potent anti-inflammatory agent, as it targets two key enzymatic pathways in the arachidonic acid cascade, which are responsible for the production of pro-inflammatory mediators, including leukotrienes and prostaglandins. The therapeutic rationale for dual inhibitors is to provide a broader spectrum of anti-inflammatory activity and potentially a more favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors. This document provides a technical summary of the target validation studies for this compound based on available preclinical data.

Mechanism of Action: Dual Inhibition of 5-LOX and COX

This compound exerts its anti-inflammatory effects by inhibiting both the 5-lipoxygenase and cyclooxygenase enzymes. These enzymes are critical in the metabolism of arachidonic acid, a fatty acid released from cell membranes in response to inflammatory stimuli.

-

Cyclooxygenase (COX) Inhibition: By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins (PGs), such as PGE2. Prostaglandins are key mediators of inflammation, pain, and fever.

-

5-Lipoxygenase (5-LOX) Inhibition: this compound also inhibits the 5-LOX pathway, preventing the synthesis of leukotrienes (LTs), such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4). Leukotrienes are potent chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability.

By simultaneously blocking both pathways, this compound is expected to have a more comprehensive anti-inflammatory effect than agents that inhibit only one pathway.

Summary of Preclinical Findings

Preclinical studies have evaluated the anti-inflammatory activity of this compound in rodent models of inflammation and autoimmune disease. The available data indicates that this compound is orally active and demonstrates efficacy in reducing key inflammatory markers.

Table 1: Summary of this compound Effects in the Arachidonic Acid-Induced Mouse Ear Inflammation Model

| Parameter Assessed | Effect of this compound (0.3-10 mg/kg, oral) | Effect of Indomethacin (COX Inhibitor) | Effect of Zileuton (LOX Inhibitor) |

| Edema Formation | Inhibited | Not Suppressed | Inhibited |

| Myeloperoxidase (MPO) Accumulation | Inhibited | Not Suppressed | Inhibited |

| Leukotriene B4 (LTB4) Generation | Inhibited | Not Reported | Inhibited |

| Leukotriene C4 (LTC4) Generation | Inhibited | Not Reported | Inhibited |

| Prostaglandin E2 (PGE2) Generation | Inhibited | Completely Inhibited | Not Reported |

Data synthesized from published abstracts. Specific quantitative inhibition values are not available.

Table 2: Summary of this compound Effects in the MRL/MpJ-lpr/lpr Mouse Model of Spontaneous Arthritis

| Parameter Assessed (Early Stage Arthritis) | Effect of this compound (1-100 mg/kg, oral) | Effect of Indomethacin (1 mg/kg, oral) |

| Polymorphonuclear Leukocyte (PMN) Infiltration | Suppressed | No Significant Effect |

| Subsynovial Soft Tissue Edema | Suppressed | No Significant Effect |

| Multiplication of Synovial Lining Cells | Suppressed | No Significant Effect |

| Late Stage Articular Lesions | No Significant Beneficial Effects | No Significant Effect |

| Enlargement of Lymph Nodes | No Significant Effect | No Significant Effect |

| Serum Levels of Rheumatoid Factors | No Significant Effect | No Significant Effect |

Data synthesized from a published abstract. The study indicates efficacy in the early, but not late, stages of the disease model.

Experimental Protocols

The following methodologies are summarized from the available abstracts of the primary preclinical studies.

Arachidonic Acid-Induced Mouse Ear Inflammation Model

This model is used to assess the in vivo activity of compounds on the arachidonic acid cascade.

-

Animal Model: Mice.

-

Induction of Inflammation: A solution of arachidonic acid is applied topically to the ear of the mice.

-

Drug Administration: this compound (0.3-10 mg/kg), zileuton (10-100 mg/kg), and indomethacin (0.3-3 mg/kg) were orally administered 1 hour before the application of arachidonic acid.

-

Endpoint Measurements:

-

Ear Edema: Assessed by measuring the thickness of the ear.

-

Myeloperoxidase (MPO) Activity: Ear tissue is collected to measure MPO activity, an indicator of neutrophil infiltration.

-

Eicosanoid Levels: Levels of LTB4, LTC4, and PGE2 in the ear tissue are determined using high-performance liquid chromatography (HPLC) and enzyme immunoassay.

-

MRL/MpJ-lpr/lpr Mouse Model of Spontaneous Arthritis

This is a murine model of autoimmune disease that develops spontaneous arthritis resembling rheumatoid arthritis.

-

Animal Model: 100 male MRL/MpJ-lpr/lpr mice.

-

Drug Administration:

-

This compound (1-100 mg/kg) and indomethacin (1 mg/kg) were orally administered once a day.

-

Treatment was administered from 6 to 10 weeks of age (for early-stage analysis) or from 6 to 16 weeks of age (for late-stage analysis).

-

-

Endpoint Measurements:

-

Histopathological Analysis: Articular lesions were analyzed at 10 weeks (early stage) and 16 weeks (late stage) of age.

-

Serum Rheumatoid Factor: Measured by enzyme-linked immunosorbent assay (ELISA).

-

Conclusion

The available preclinical data for this compound supports its proposed mechanism of action as a dual 5-LOX/COX inhibitor. In an acute inflammation model, this compound effectively reduced edema, neutrophil infiltration, and the production of both leukotrienes and prostaglandins. In a chronic autoimmune arthritis model, this compound demonstrated anti-inflammatory activity in the early stages of the disease, suppressing key histological markers of arthritis. These findings validate the therapeutic potential of targeting both the 5-LOX and COX pathways for the treatment of inflammatory disorders. Further studies, including more detailed dose-response analyses, pharmacokinetic and pharmacodynamic modeling, and evaluation in other preclinical models, would be necessary to fully characterize the therapeutic potential of this compound.

Unveiling ER-34122: A Technical Primer on a Novel Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-34122 is a novel small molecule that has demonstrated potential as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), two key enzymes in the arachidonic acid cascade responsible for the biosynthesis of pro-inflammatory lipid mediators, including leukotrienes and prostaglandins. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data and experimental methodologies for researchers in the field of inflammation and drug discovery.

Discovery and Rationale

The development of dual 5-LOX/COX inhibitors represents a promising therapeutic strategy for inflammatory diseases. By simultaneously targeting both pathways, such agents have the potential to offer broader anti-inflammatory efficacy and a more favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors, which can lead to a shunting of the arachidonic acid metabolism towards the pro-inflammatory leukotriene pathway.

This compound, chemically known as 5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide , emerged from research efforts focused on identifying novel heterocyclic compounds with potent inhibitory activity against both 5-LOX and COX enzymes. The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, and its substitution pattern in this compound was optimized to achieve the desired dual inhibitory profile.

Chemical Synthesis

While the specific, step-by-step synthetic route for this compound from its originators at Eisai is not publicly detailed in the available scientific literature or patents, a plausible retro-synthetic analysis based on its chemical structure can be proposed. The synthesis would likely involve the construction of the core 1,5-diarylpyrazole ring system, followed by the elaboration of the dimethoxymethyl and chlorobenzamide moieties.

A generalized synthetic workflow is depicted below:

Caption: Generalized Synthetic Workflow for this compound.

Experimental Protocols (Hypothesized):

A detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a general procedure for the synthesis of similar 1,5-diarylpyrazole derivatives often involves the following key steps:

-

Chalcone Formation: Condensation of an appropriately substituted acetophenone with an aromatic aldehyde in the presence of a base to form a chalcone precursor.

-

Pyrazole Synthesis: Cyclization of the chalcone with a hydrazine derivative to form the 1,5-diarylpyrazole core.

-

Functional Group Interconversion: Modification of a substituent on the pyrazole ring to introduce the dimethoxymethyl group. This could potentially be achieved through oxidation of a methyl group to an aldehyde, followed by acetal formation.

-

Amide Coupling: Coupling of the pyrazole-containing intermediate with a 2-chlorobenzoic acid derivative to form the final benzamide product.

Biological Activity

This compound has been characterized as a dual inhibitor of 5-LOX and COX. While specific IC50 values from the primary discoverers are not publicly available, preclinical studies have demonstrated its anti-inflammatory effects.

One study investigated the effects of this compound in a murine model of spontaneous arthritis.[1] The key findings from this study are summarized in the table below:

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Histological Score (Early Stage) | ||||

| - PMN Infiltration | 2.5 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.3 ± 0.2 |

| - Subsynovial Edema | 2.3 ± 0.2 | 1.7 ± 0.2 | 1.4 ± 0.2 | 1.2 ± 0.2 |

| - Synovial Lining Cell Multiplication | 2.0 ± 0.2 | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.2** |

| Serum Rheumatoid Factor (IgM) | 25.1 ± 3.5 | 22.3 ± 3.1 | 20.1 ± 2.8 | 18.9 ± 2.5 |

| p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± S.E.M. |

These results indicate that this compound significantly suppressed the progression of early-stage articular lesions in this animal model of arthritis.[1]

Signaling Pathway Inhibition:

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both 5-LOX and COX, thereby blocking the production of leukotrienes and prostaglandins, respectively.

References

ER-34122: A Technical Review of a Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-34122 is a novel pyrazole derivative that has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), two key enzymes in the arachidonic acid cascade responsible for the production of pro-inflammatory lipid mediators.[1] By targeting both pathways, this compound presents a promising therapeutic strategy for a range of inflammatory conditions, potentially offering a broader anti-inflammatory effect and a more favorable safety profile compared to agents that inhibit either pathway alone. This technical guide provides a comprehensive review of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.

Mechanism of Action: Dual Inhibition of the Arachidonic Acid Pathway

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both 5-LOX and COX. These enzymes are responsible for the conversion of arachidonic acid into leukotrienes and prostaglandins, respectively, which are potent mediators of inflammation, pain, and fever. The dual inhibition by this compound is significant as it can simultaneously suppress the production of two major classes of inflammatory molecules.

Below is a diagram illustrating the arachidonic acid signaling pathway and the points of inhibition by this compound.

In Vitro and Ex Vivo Efficacy

Studies have demonstrated that this compound effectively inhibits the production of both 5-LOX and COX metabolites in various in vitro and ex vivo systems.[1] While specific IC50 values are not publicly available, the inhibitory activity has been confirmed in cell-based assays.

| Assay System | Key Findings | Reference |

| In Vitro | ||

| Lysate of rat basophilic leukemia cells | Inhibition of 5-LOX product generation. | [1] |

| Microsome fraction of sheep seminal vesicles | Inhibition of COX product generation. | [1] |

| Human polymorphonuclear leukocytes | Inhibition of 5-LOX and COX product generation. | [1] |

| Human synovial cells | Inhibition of 5-LOX and COX product generation. | [1] |

| Human monocytes | Inhibition of 5-LOX and COX product generation. | [1] |

| Ex Vivo | ||

| Whole blood from male Balb/c mice and SD rats | Oral administration of this compound (0.03-1 mg/kg) inhibited both LOX and COX product generation. | [1] |

In Vivo Efficacy in Animal Models of Inflammation

The anti-inflammatory potential of this compound has been evaluated in several well-established animal models of inflammation.

Arachidonic Acid-Induced Ear Edema in Mice

In this model, topical application of arachidonic acid induces a rapid inflammatory response characterized by edema and neutrophil infiltration.[2] Oral administration of this compound demonstrated a dose-dependent inhibition of both edema formation and myeloperoxidase (MPO) activity, a marker of neutrophil accumulation.[1][3]

| Treatment | Dose (mg/kg, p.o.) | Inhibition of Ear Edema | Inhibition of MPO Activity | Reference |

| This compound | 0.3 - 10 | Dose-dependent inhibition | Dose-dependent inhibition | [1] |

| Zileuton (LOX inhibitor) | 10 - 100 | Inhibition | Inhibition | [1] |

| Indomethacin (COX inhibitor) | 0.3 - 3 | No significant inhibition | No significant inhibition | [1] |

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic test for evaluating the efficacy of anti-inflammatory drugs.[4] this compound, when administered orally, significantly inhibited paw edema formation.[1]

| Treatment | Dose (mg/kg, p.o.) | Inhibition of Paw Edema | Reference |

| This compound | 3 - 100 | Significant inhibition | [1] |

| Indomethacin | 1 - 10 | Significant inhibition | [1] |

Spontaneous Arthritis in MRL/lpr Mice

MRL/MpJ-lpr/lpr (MRL/l) mice spontaneously develop an autoimmune disease with features resembling human rheumatoid arthritis, including polyarthritis.[5] In this model, this compound was evaluated for its ability to suppress the progression of articular lesions.

Oral administration of this compound to MRL/l mice from 6 to 10 weeks of age suppressed the progression of early articular lesions, including polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and the multiplication of synovial lining cells.[6] However, it did not show significant beneficial effects on late-stage articular lesions characterized by cartilage degeneration and pannus formation.[6]

| Treatment | Dose (mg/kg/day, p.o.) | Effect on Early Articular Lesions | Effect on Late Articular Lesions | Reference |

| This compound | 1 - 100 | Suppression of PMN infiltration, edema, and synovial cell multiplication. | No significant beneficial effects. | [6] |

| Indomethacin | 1 | No significant effect. | No significant effect. | [6] |

Pharmacokinetics

A study in beagle dogs investigated the oral absorption of this compound. Due to its poor aqueous solubility, the bioavailability of the pure drug is limited. To address this, a solid dispersion of this compound with hydroxypropylmethylcellulose (HPMC) was prepared using a solvent evaporation method. This formulation dramatically improved the oral absorption of this compound.

While specific Cmax and AUC values are not publicly available, the study reported that the solid dispersion formulation led to an approximately 100-fold increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) compared to the pure drug when administered orally to beagle dogs. This indicates that formulation strategies are critical for achieving therapeutic concentrations of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published literature, the following outlines represent the likely methodologies employed.

In Vitro Enzyme Inhibition Assays (Representative Protocol)

-

5-Lipoxygenase (5-LOX) Inhibition Assay:

-

Enzyme Source: Lysate of rat basophilic leukemia cells or human polymorphonuclear leukocytes.[1]

-

Substrate: Arachidonic acid.

-

Incubation: The enzyme source is incubated with arachidonic acid in the presence of various concentrations of this compound.

-

Detection: The production of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotrienes (e.g., LTB4) is measured using high-performance liquid chromatography (HPLC) or enzyme immunoassay (EIA).[1]

-

Analysis: IC50 values are calculated by determining the concentration of this compound that causes 50% inhibition of product formation.

-

-

Cyclooxygenase (COX) Inhibition Assay:

-

Enzyme Source: Microsome fraction of sheep seminal vesicles or human monocytes/synovial cells.[1]

-

Substrate: Arachidonic acid.

-

Incubation: The enzyme source is incubated with arachidonic acid in the presence of various concentrations of this compound.

-

Detection: The production of prostaglandin E2 (PGE2) is measured using EIA.[1]

-

Analysis: IC50 values are calculated by determining the concentration of this compound that causes 50% inhibition of PGE2 production.

-

In Vivo Arachidonic Acid-Induced Ear Edema (Representative Protocol)

-

Animal Model: Male Balb/c mice.[1]

-

Treatment: this compound is administered orally at doses ranging from 0.3 to 10 mg/kg, typically one hour before the induction of inflammation.[1]

-

Induction of Inflammation: A solution of arachidonic acid is applied topically to the surface of the mouse ear.[2]

-

Edema Measurement: Ear thickness is measured at various time points after arachidonic acid application using a caliper.[1]

-

Myeloperoxidase (MPO) Assay: At the end of the experiment, ear tissue is collected, homogenized, and assayed for MPO activity, a quantitative measure of neutrophil infiltration.[1][3]

-

Eicosanoid Measurement: Eicosanoids such as LTB4, LTC4, and PGE2 can also be extracted from the ear tissue and quantified by EIA.[1]

Spontaneous Arthritis in MRL/lpr Mice (Representative Protocol)

-

Animal Model: Male MRL/lpr mice.[6]

-

Treatment: this compound is administered orally once daily at doses ranging from 1 to 100 mg/kg, starting from 6 weeks of age and continuing for a specified duration (e.g., 4 or 10 weeks).[6]

-

Monitoring: Animals are monitored for clinical signs of arthritis.

-

Histopathological Analysis: At the end of the treatment period, the animals are euthanized, and their joints are collected, fixed, decalcified, and embedded in paraffin.[6]

-

Staining and Scoring: Joint sections are stained with hematoxylin and eosin (H&E) to assess inflammation, synovial proliferation, pannus formation, and cartilage/bone erosion.[5] The severity of arthritis is scored based on these histopathological changes.

Conclusion

This compound is a potent dual inhibitor of 5-lipoxygenase and cyclooxygenase with demonstrated anti-inflammatory activity in a range of preclinical models. Its ability to suppress the production of both leukotrienes and prostaglandins suggests a broad therapeutic potential for inflammatory diseases. The significant improvement in oral bioavailability through solid dispersion formulation highlights the importance of drug delivery technologies for compounds with poor aqueous solubility. Further investigation, including the determination of precise inhibitory concentrations (IC50) and detailed pharmacokinetic profiling, would be beneficial for the continued development of this promising anti-inflammatory agent.

References

- 1. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Polyarthritis in MRL lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: ER-34122 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-34122 is a novel pyrazole derivative identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. By targeting these two key enzymes in the arachidonic acid cascade, this compound effectively suppresses the production of pro-inflammatory mediators, including leukotrienes and prostaglandins.[1] These eicosanoids are critically involved in the pathophysiology of various inflammatory diseases. The dual inhibitory action of this compound suggests a broad therapeutic potential, potentially offering a superior anti-inflammatory profile compared to selective COX inhibitors.[1]

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the enzymatic inhibition of this compound.

Data Presentation: In Vitro Inhibitory Activity of this compound

Quantitative data on the in vitro inhibitory potency of this compound against 5-LOX and COX enzymes are summarized below.

| Target Enzyme | Assay System | IC50 (µM) | Reference |

| 5-Lipoxygenase (5-LOX) | Various in vitro systems | Data not available | [1] |

| Cyclooxygenase (COX) | Various in vitro systems | Data not available | [1] |

*In vitro studies have been conducted using lysate of rat basophilic leukemia cells, the microsome fraction of sheep seminal vesicles, human polymorphonuclear leukocytes, human synovial cells, and human monocytes.[1] However, specific IC50 values from these assays are not publicly available in the reviewed literature.

Signaling Pathway and Experimental Workflow

Caption: Arachidonic acid signaling pathway and points of inhibition by this compound.

Caption: General experimental workflow for in vitro enzyme inhibition assay.

Experimental Protocols

The following are generalized protocols for assessing the in vitro inhibitory activity of this compound on 5-LOX and COX enzymes. These should be adapted and optimized based on the specific laboratory conditions and reagents.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on the spectrophotometric detection of the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

a. Materials and Reagents:

-

Human recombinant 5-LOX or lysate from a suitable cell line (e.g., rat basophilic leukemia cells)

-

Arachidonic acid (substrate)

-

This compound

-

Zileuton (positive control inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing ATP and CaCl2)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

b. Protocol:

-

Prepare a stock solution of this compound and Zileuton in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

In a 96-well plate, add the diluted this compound, Zileuton, or vehicle (DMSO in assay buffer) to the respective wells.

-

Add the 5-LOX enzyme preparation to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

-

Immediately measure the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a microplate spectrophotometer. This corresponds to the formation of 5-HPETE.

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method for measuring the peroxidase activity of COX-1 and COX-2.

a. Materials and Reagents:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

This compound

-

Indomethacin or a selective COX-2 inhibitor (positive control)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing EDTA and hematin)

-

DMSO

-

96-well microplate

-

Microplate spectrophotometer

b. Protocol:

-

Prepare stock solutions and serial dilutions of this compound and control inhibitors in DMSO and assay buffer as described for the 5-LOX assay.

-

In a 96-well plate, add the assay buffer, TMPD, and the diluted this compound, control inhibitor, or vehicle.

-

Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Measure the absorbance increase at a specific wavelength (e.g., 595 nm) over time, which corresponds to the oxidation of TMPD.

-

Calculate the reaction rates and percent inhibition as described in the 5-LOX assay protocol.

-

Determine the IC50 values for this compound against both COX-1 and COX-2 to assess its potency and selectivity.

Eicosanoid Measurement by HPLC or Enzyme Immunoassay (EIA)

For a more direct measure of inhibition, the production of specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4, LTC4) can be quantified in cell-based assays.[1]

a. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human polymorphonuclear leukocytes, monocytes, or synovial cells) under standard conditions.[1]

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period.

-

Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187 or lipopolysaccharide) to induce the production of eicosanoids.

-

After incubation, collect the cell supernatants.

b. Quantification:

-

HPLC: The collected supernatants can be subjected to solid-phase extraction to concentrate the eicosanoids, followed by separation and quantification using reverse-phase HPLC with UV detection.

-

EIA: Commercially available Enzyme Immunoassay kits can be used for the specific and sensitive quantification of prostaglandins and leukotrienes in the cell supernatants, following the manufacturer's instructions.

c. Data Analysis:

-

Calculate the concentration of each eicosanoid in the treated and untreated samples.

-

Determine the percent inhibition of eicosanoid production at each concentration of this compound.

-

Calculate the IC50 value for the inhibition of the production of each specific eicosanoid.

Conclusion

The provided protocols offer a framework for the in vitro characterization of this compound as a dual 5-LOX/COX inhibitor. By employing these assays, researchers can further elucidate the mechanism of action and inhibitory potency of this compound, contributing to its potential development as a novel anti-inflammatory agent.

References

Application Notes and Protocols for ER-34122 Formulation in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-34122 is a novel dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), demonstrating potent anti-inflammatory activity. Its poor aqueous solubility, however, presents a significant challenge for oral administration and achieving adequate bioavailability in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound as a solid dispersion to enhance its oral absorption for animal studies. The protocols described herein are based on published research and are intended to guide researchers in conducting preclinical evaluations of this compound.

Introduction

This compound, with the chemical name 5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide, has shown promise in mitigating inflammatory processes. Studies in MRL/MpJ-lpr/lpr (MRL/lpr) mice, a model for spontaneous arthritis, have indicated that this compound can suppress the progression of early-stage articular lesions, including polymorphonuclear leukocyte (PMN) infiltration and synovial tissue edema.[1] A key to obtaining reliable in vivo data is the use of an appropriate formulation to overcome the compound's low water solubility. Research has demonstrated that a solid dispersion of this compound with hydroxypropylmethylcellulose (HPMC) significantly improves its dissolution rate and oral bioavailability.[2][3] In beagle dogs, this formulation resulted in an approximately 100-fold increase in both maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the pure drug.[2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by dually inhibiting two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This dual inhibition reduces the production of both leukotrienes and prostaglandins, which are critical mediators of inflammation and pain.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs[2]

| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase (vs. Pure Drug) |

| Pure this compound | ~ (Not specified, low) | ~ (Not specified, low) | 1x |

| Solid Dispersion (with HPMC) | ~ 100-fold increase | ~ 100-fold increase | ~100x |

Table 2: In Vivo Efficacy of this compound in MRL/lpr Mice[1]

| Treatment Group | Dose (mg/kg, p.o.) | Effect on PMN Infiltration | Effect on Subsynovial Edema | Effect on Synovial Lining Cell Multiplication |

| Vehicle Control | - | - | - | - |

| This compound | 1 - 100 | Suppressed | Suppressed | Suppressed |

| Indomethacin | 1 | No significant effect | No significant effect | No significant effect |

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion

This protocol is adapted from the solvent evaporation method described in the literature.[2][3]

Materials:

-

This compound

-

Hydroxypropylmethylcellulose (HPMC, e.g., TC-5RW)

-

Ethanol

-

Purified Water

-

Rotary evaporator

-

Mortar and pestle

-

Vacuum oven

Procedure:

-

Prepare a 1:1 (w/w) mixture of this compound and HPMC.

-

Dissolve the mixture in an 87:13 (w/w) solution of ethanol and water at 50°C. For example, dissolve 3g of the this compound/HPMC mixture in 300 mL of the ethanol/water solution.

-

Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.

-

Dry the resulting solid dispersion under vacuum at room temperature to remove any residual solvent.

-

Gently grind the solid dispersion into a fine powder using a mortar and pestle.

-

Store the powdered solid dispersion in a desiccator at room temperature until use.

Protocol 2: In Vivo Anti-Inflammatory Study in MRL/lpr Mice

This protocol is a general guideline based on the study design for evaluating anti-arthritic agents in MRL/lpr mice.[1]

Animals:

-

Male MRL/lpr mice, 6 weeks of age.

Formulation Preparation:

-

Suspend the this compound solid dispersion powder in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentrations (1-100 mg/kg).

Procedure:

-

Acclimatize the mice for at least one week before the start of the experiment.

-

Randomly divide the mice into treatment groups (vehicle control, this compound at various doses, and a positive control like indomethacin).

-

Administer the prepared formulations orally (p.o.) once daily from 6 to 10 weeks of age for early-stage arthritis assessment.

-

At the end of the treatment period (10 weeks of age), euthanize the mice.

-

Collect hind limbs for histopathological analysis.

Protocol 3: Histopathological Analysis of Arthritis

Procedure:

-

Fix the collected hind limbs in 10% neutral buffered formalin.

-

Decalcify the tissues using a suitable decalcifying agent.

-

Process the tissues and embed them in paraffin.

-

Section the paraffin blocks (e.g., 5 µm thickness) and mount on glass slides.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Examine the stained sections under a microscope to assess:

-

Polymorphonuclear leukocyte (PMN) infiltration

-

Subsynovial soft tissue edema

-

Multiplication of synovial lining cells

-

Cartilage degeneration

-

Pannus formation

-

Protocol 4: Pharmacokinetic Study in Beagle Dogs

This is a general protocol for a pharmacokinetic study in beagle dogs.

Animals:

-

Male beagle dogs.

Formulation and Dosing:

-

Prepare a suspension of the this compound solid dispersion in a suitable vehicle.

-

Administer the formulation orally to the dogs.

Procedure:

-

Fast the dogs overnight before dosing.

-

Administer a single oral dose of the this compound formulation.

-

Collect blood samples (e.g., from the cephalic vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store frozen until analysis.

-

Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Conclusion

The solid dispersion formulation of this compound with HPMC is a highly effective method to enhance its oral bioavailability, enabling robust in vivo studies in animal models. The protocols provided in this document offer a comprehensive guide for researchers to prepare this formulation and evaluate the anti-inflammatory and pharmacokinetic properties of this compound. Adherence to these methodologies will facilitate the generation of reliable and reproducible data in the preclinical development of this promising anti-inflammatory agent.

References

- 1. Improvement of dissolution and oral absorption of this compound, a poorly water-soluble dual 5-lipoxygenase/cyclooxygenase inhibitor with anti-inflammatory activity by preparing solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyarthritis in MRL lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application Notes and Protocols for ER-34122 Dissolution in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-34122 is a potent dual inhibitor of 5-lipoxygenase and cyclooxygenase with significant anti-inflammatory properties. However, its utility in in vitro cell culture experiments is hampered by its poor aqueous solubility.[1][2] Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the effective solubilization of this compound for use in cell culture applications, ensuring compound stability and minimizing solvent-induced cytotoxicity.

Quantitative Data Summary

For successful cell culture experiments, it is imperative to work within concentration limits that are both effective for the compound and non-toxic to the cells. The following table summarizes the recommended concentrations for dissolving and using this compound with Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.

| Parameter | Recommended Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Ensure DMSO is sterile and of high purity to avoid experimental artifacts. |

| Stock Solution Concentration | 10-50 mM | Preparing a high-concentration stock minimizes the volume of solvent added to the final cell culture medium. |

| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | This concentration is considered safe for most cell lines.[1] Some robust cell lines may tolerate up to 0.5%, but this should be validated.[1][3] |

| Vehicle Control | Cell culture medium with the same final concentration of DMSO | Essential for distinguishing the effects of this compound from those of the solvent. |

Experimental Protocol: Dissolving this compound for Cell Culture

This protocol outlines the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution to a final working concentration for treating cells in culture.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator (optional, for gentle warming)

-

Sterile, pre-warmed cell culture medium

-

Pipettes and sterile filter tips

Procedure:

-

Preparation of this compound Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock). d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect to ensure no particulates are present. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Preparation of Working Solution and Treatment of Cells: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution (a 1:1000 dilution). c. It is recommended to first dilute the stock solution in a small volume of pre-warmed cell culture medium before adding it to the final cell culture volume. This helps to prevent precipitation of the compound. d. Add the diluted this compound to your cell culture plates. Gently swirl the plates to ensure even distribution. e. Remember to include a vehicle control by adding the same volume of DMSO (diluted in medium) to a separate set of cells.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound for cell culture experiments.

Caption: Workflow for this compound dissolution and cell treatment.

Signaling Pathway Context

This compound acts as a dual inhibitor of the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways, which are central to the production of pro-inflammatory lipid mediators. The diagram below illustrates the simplified signaling cascade targeted by this compound.

Caption: Inhibition of pro-inflammatory pathways by this compound.

References

Application Notes and Protocols for ER-34122 Solid Dispersion with HPMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-34122 is a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity. However, its low aqueous solubility presents a significant challenge for oral drug delivery, leading to poor bioavailability. This document outlines the protocol for the preparation and characterization of a solid dispersion of this compound with hydroxypropylmethylcellulose (HPMC) to enhance its dissolution rate and oral absorption. The solid dispersion technique transforms the crystalline drug into a more soluble amorphous state, significantly improving its pharmacokinetic profile.

Data Summary

The formulation of this compound as a solid dispersion with HPMC results in a significant enhancement of its dissolution and bioavailability. The following tables summarize the key quantitative outcomes based on published research.

Table 1: Physicochemical Characterization of this compound and its Formulations

| Material | Physical State | Key Analytical Findings |

| This compound (Pure Drug) | Crystalline | Sharp peaks observed in X-ray powder diffraction (XRPD) pattern. |

| Physical Mixture (this compound + HPMC) | Crystalline | XRPD pattern shows the presence of crystalline this compound. |